1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine
説明
特性
IUPAC Name |
(2-bromophenyl)-[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN5O/c21-18-9-5-4-8-17(18)20(27)25-12-10-24(11-13-25)14-19-23-22-15-26(19)16-6-2-1-3-7-16/h4-5,8-9,15-16H,1-3,6-7,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVKGANMXIUJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of piperazine with 2-bromobenzoyl chloride and a cyclohexyl-substituted triazole. The resulting product is characterized by techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of piperazine exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth. For instance, similar compounds have shown minimum inhibitory concentrations (MIC) against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound may exhibit selective toxicity towards cancer cell lines. For example, a related study indicated that piperazine derivatives could inhibit cell proliferation in certain cancer types at low micromolar concentrations. The cytotoxic effects are often assessed using assays such as MTT or XTT, which measure cell viability following treatment.
The mechanism by which 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine exerts its effects may involve:
- Inhibition of DNA synthesis : Some studies suggest that piperazine derivatives can interfere with nucleic acid synthesis in microbial cells.
- Membrane disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various piperazine derivatives against Staphylococcus aureus and Escherichia coli, reporting MIC values ranging from 8 to 32 µg/mL for the most potent derivatives.
- Cytotoxicity against Cancer Cells : In another investigation focusing on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range (approximately 5 µM).
Data Tables
| Activity Type | Tested Concentration (µg/mL) | Observed Effect |
|---|---|---|
| Antibacterial (S. aureus) | 8 - 32 | Significant inhibition |
| Antibacterial (E. coli) | 16 - 64 | Moderate inhibition |
| Cytotoxicity (MCF-7) | 5 | High cytotoxicity |
類似化合物との比較
Comparison with Structural Analogues
Substituent Effects on Piperazine Scaffold
Halogenated Aromatic Groups
- Target Compound : The 2-bromobenzoyl group enhances lipophilicity and may influence receptor binding via halogen bonding.
- Analogues: 1-[(1,3-Benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines (): Fluorinated (I, II) and chlorinated (III) benzoyl derivatives exhibit similar chair conformations in piperazine rings. The 2,6-difluoro analogue (II) shows altered supramolecular packing compared to mono-substituted derivatives, suggesting halogen placement impacts crystallinity and solubility .
Heterocyclic Substitutions
- Target Compound : The 4-cyclohexyl-1,2,4-triazole moiety offers a rigid, hydrophobic environment.
- Analogues: Azole-Containing Piperazines (): Compounds like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone demonstrate broad-spectrum antimicrobial activity (MIC = 3.1–25 μg/mL). The target’s triazole group may similarly engage in hydrogen bonding but lacks the chlorophenyl group linked to efficacy . 4-Nitroimidazole-Piperazinyl-Triazole Hybrids (): Substitutions on triazole (e.g., benzyl, aryl) influence antitumor activity. The cyclohexyl group in the target compound may enhance metabolic stability compared to nitroimidazole derivatives .
CNS Receptor Affinity
- Dopamine D2 Receptor :
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Exhibits high D2 affinity due to the methoxyphenyl and nitrobenzyl groups. The target’s bromobenzoyl group lacks electron-donating methoxy substituents, which may reduce orthosteric binding but improve allosteric modulation .
- The target’s bromobenzoyl group could similarly modulate serotonin receptors but requires empirical validation .
Antimicrobial and Cytotoxic Activity
- Antifungal/Antibacterial :
- Solid Tumor Activity :
Physicochemical Properties
Key Differentiators
- Unique Structural Features : The combination of 2-bromobenzoyl and cyclohexyl-triazole groups distinguishes the target from analogues with nitroimidazole, chlorophenyl, or methoxyphenyl substituents.
- Potential Applications: While antimicrobial and CNS activities are plausible (based on structural parallels), the target’s bromo/cyclohexyl motif may favor applications in oncology or as a protease inhibitor.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine to achieve high yield and purity?
- Methodological Answer :
- Step 1 : Prioritize regioselective coupling of the bromobenzoyl group to the piperazine core using anhydrous DMF as a solvent and powdered K₂CO₃ as a base, as demonstrated in analogous piperazine-triazole syntheses .
- Step 2 : Introduce the cyclohexyl-1,2,4-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring stoichiometric control (e.g., 1.2 equiv. azide derivatives) and catalytic CuSO₄·5H₂O (0.3 equiv.) with sodium ascorbate (0.6 equiv.) .
- Step 3 : Purify intermediates via silica gel chromatography (ethyl acetate:hexane gradients) and validate purity using TLC (1:2 hexane:ethyl acetate) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns on the piperazine ring and verify the absence of unreacted alkyne/azide intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation, critical for distinguishing regioisomers .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across different assays for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference activity data with structurally similar compounds (e.g., 1-[(4-Bromophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine) to identify substituent-specific trends in antimicrobial or anticancer potency .
- Assay Validation : Replicate assays under standardized conditions (e.g., fixed incubation time, pH, and cell lines) to minimize variability .
- Dose-Response Studies : Perform IC₅₀/EC₅₀ determinations across multiple concentrations to differentiate true activity from assay noise .
Q. What computational strategies are recommended to elucidate the binding mechanisms of this compound with potential therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the bromobenzoyl group and hydrophobic pockets in target proteins (e.g., dopamine D₂ receptors) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of the triazole-methylpiperazine moiety in aqueous environments .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to quantify binding affinities and identify key residues (e.g., Ser194 in acetylcholinesterase) .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s pharmacokinetic properties (e.g., bioavailability vs. metabolic stability)?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Compare hepatic microsomal stability assays (e.g., rat liver microsomes) with in vivo pharmacokinetic studies to identify species-specific metabolism differences .
- Metabolite Profiling : Use LC-MS/MS to detect major metabolites (e.g., demethylated or hydroxylated derivatives) that may explain rapid clearance .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl ring to enhance metabolic stability, as seen in analogs like 1-[(4-Nitrophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine .
Comparative Analysis Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
